molecular formula C23H42NOPS B15093070 (R)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15093070
M. Wt: 411.6 g/mol
InChI Key: OANYQSHMGOEADJ-FOEZPWHWSA-N
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Description

®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Phosphanyl Group: The di-tert-butylphosphanyl group is introduced through a reaction involving tert-butylphosphine and a suitable halogenated aromatic compound.

    Introduction of the Sulfinamide Group: The sulfinamide group is formed by reacting a suitable amine with a sulfinyl chloride derivative.

    Coupling Reactions: The final compound is obtained by coupling the phosphanyl and sulfinamide intermediates under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine

While not directly used as a drug, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

Industry

In the industrial sector, ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions. The phosphanyl group acts as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfonamide
  • ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinylamine

Uniqueness

Compared to similar compounds, ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of phosphanyl and sulfinamide groups. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C23H42NOPS

Molecular Weight

411.6 g/mol

IUPAC Name

N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27?/m1/s1

InChI Key

OANYQSHMGOEADJ-FOEZPWHWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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